N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-14-3-2-4-15(11-14)20-26-23-28(27-20)17(13-33-23)7-8-24-21(29)22(30)25-16-5-6-18-19(12-16)32-10-9-31-18/h2-6,11-13H,7-10H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPBCZRJIVWVGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi-stacking.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound with high purity?
Answer:
Synthesis involves multi-step protocols, typically starting with the condensation of thiazolo-triazole precursors with oxalamide derivatives. Key steps include:
- Ring Formation: Cyclization of thiazolo[3,2-b][1,2,4]triazole using catalysts like Lewis acids (e.g., ZnCl₂) under reflux conditions .
- Coupling Reactions: Amide bond formation via EDCI/HOBt-mediated coupling, requiring anhydrous solvents (e.g., DMF) and nitrogen atmosphere to prevent hydrolysis .
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Optimization Tips: - Monitor reaction progress with TLC every 2 hours.
- Adjust pH to 7–8 during aqueous workup to minimize side-product formation .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer efficacy)?
Answer:
Discrepancies often arise from assay variability or structural analogs. Methodological approaches include:
- Standardized Assays: Replicate studies using identical cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) and IC₅₀ protocols .
- Structural Validation: Confirm batch consistency via HPLC-UV (C18 column, 254 nm) and ¹H-NMR (δ 7.2–8.1 ppm for aromatic protons) .
- Target Profiling: Use kinase panels or proteome microarrays to identify off-target interactions .
Basic: Which spectroscopic and computational techniques are essential for structural confirmation?
Answer:
- ¹H/¹³C-NMR: Assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–170 ppm) .
- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., m/z 520.1543 for C₂₇H₂₃N₅O₄S) .
- FT-IR: Identify amide C=O stretches (~1680 cm⁻¹) and thiazole C-S-C (~680 cm⁻¹) .
- In Silico Validation: Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) .
Advanced: What strategies are employed to elucidate the compound’s mechanism of action?
Answer:
- Protein Binding Studies: Surface plasmon resonance (SPR) or ITC to measure binding affinity (KD) for targets like COX-2 or EGFR .
- Gene Knockdown: CRISPR/Cas9-mediated deletion of suspected targets (e.g., NF-κB) followed by viability assays .
- Metabolomics: LC-MS/MS profiling of treated cells to identify disrupted pathways (e.g., arachidonic acid metabolism) .
Advanced: How to design in vivo pharmacokinetic studies for this compound?
Answer:
- Dosing: Administer 10–50 mg/kg (oral/IP) in rodent models, with plasma collection at 0.5, 2, 6, 12, and 24 hours .
- Bioanalysis: Quantify plasma levels via UPLC-MS/MS (LOQ: 1 ng/mL) using deuterated internal standards .
- Tissue Distribution: Sacrifice cohorts at 6 and 24 hours; homogenize organs (liver, kidney) for extraction and analysis .
Basic: What are common impurities encountered during synthesis, and how are they mitigated?
Answer:
- Unreacted Intermediates: Detectable via HPLC retention times (e.g., thiazolo-triazole precursor at 4.2 min vs. product at 6.5 min). Remove via fractional crystallization .
- Oxidation Byproducts: Use antioxidants (e.g., BHT) in reflux steps to prevent dioxin ring degradation .
- Solvent Adducts: Eliminate by vacuum drying at 40°C for 48 hours .
Advanced: How can molecular docking and MD simulations predict target interactions?
Answer:
- Docking: Use AutoDock Vina with crystal structures (PDB: 1M17 for COX-2). Prioritize poses with hydrogen bonds to Arg120 and hydrophobic contacts with Tyr355 .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability; calculate RMSD <2 Å for viable targets .
- Free Energy Calculations: Use MM-PBSA to estimate ΔGbinding; values <-8 kcal/mol suggest high affinity .
Advanced: What formulation strategies improve solubility for pharmacological testing?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
